molecular formula C15H15N3O2 B1321764 N-(4-acetamidophenyl)-4-aminobenzamide CAS No. 74441-07-9

N-(4-acetamidophenyl)-4-aminobenzamide

Cat. No.: B1321764
CAS No.: 74441-07-9
M. Wt: 269.3 g/mol
InChI Key: YLVHXOPGYRZSFR-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-aminobenzamide is an organic compound with the molecular formula C15H15N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetylamino group and an aminobenzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-aminobenzamide typically involves the acetylation of 4-aminobenzamide. One common method is the reaction of 4-aminobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-aminobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-acetamidophenyl)-4-aminobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-aminobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar structure but lacks the aminobenzamide group.

    Paracetamol: Contains an acetylamino group but has different pharmacological properties.

    Sulfanilamide: Contains an amino group but has a sulfonamide group instead of an acetylamino group.

Uniqueness

N-(4-acetamidophenyl)-4-aminobenzamide is unique due to the presence of both acetylamino and aminobenzamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-13-6-8-14(9-7-13)18-15(20)11-2-4-12(16)5-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVHXOPGYRZSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268580
Record name N-[4-(Acetylamino)phenyl]-4-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74441-07-9
Record name N-[4-(Acetylamino)phenyl]-4-aminobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74441-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetylamino)phenyl]-4-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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